molecular formula C15H15ClN4O2S B11163502 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163502
M. Wt: 350.8 g/mol
InChI Key: ZHSYFJWARRUUQZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S with a molecular weight of approximately 437.9 g/mol. The structural characteristics include a pyrrolidine core substituted with a thiadiazole and chlorophenyl groups, which are crucial for its biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₃S
Molecular Weight437.9 g/mol
IUPAC NameThis compound
Synonyms4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated against various microorganisms. For example, derivatives containing thiadiazole rings showed notable activity against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted the inhibition of thioredoxin reductase (TrxR), a critical enzyme in cancer cell proliferation and survival. By targeting TrxR, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

The proposed mechanism involves the interaction of the compound with cellular targets that modulate oxidative stress pathways and apoptosis. The presence of the thiadiazole moiety is believed to enhance the compound's ability to induce reactive oxygen species (ROS), leading to increased oxidative stress in target cells .

Case Study 1: Antimicrobial Evaluation

In a controlled study involving disk diffusion methods, several derivatives were tested against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results indicated that compounds with similar structural features to this compound exhibited significant zones of inhibition, confirming their potential as antimicrobial agents .

Case Study 2: Antitumor Efficacy

A comparative analysis was conducted on various thiadiazole derivatives for their antitumor effects on human cancer cell lines such as HepG2 and NCI-H661. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS generation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive bacteria. A study reported the synthesis of several substituted thiadiazole derivatives which were evaluated for their antibacterial activity, indicating that modifications to the structure can enhance efficacy against specific pathogens .

Antiviral Properties

The incorporation of the thiadiazole ring has been linked to antiviral activity. A series of sulfonamide derivatives containing similar structures were synthesized and screened for their ability to inhibit Tobacco Mosaic Virus (TMV). Some compounds demonstrated around 50% inhibition of TMV, suggesting a promising avenue for developing antiviral agents based on this scaffold .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, certain derivatives of this compound have been investigated for their antioxidant capabilities. Research indicates that modifications in the chemical structure can lead to enhanced antioxidant activity, which is crucial for combating oxidative stress in biological systems .

Herbicidal Activity

Compounds derived from this compound have also shown potential as herbicides. The synthesis of these derivatives has been linked to the inhibition of weed growth, making them candidates for agricultural applications aimed at improving crop yields while minimizing chemical inputs .

Polymer Chemistry

This compound's unique chemical structure allows it to be used in polymer chemistry as a building block for creating new materials with specific properties. Research has indicated that incorporating thiadiazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Study Objective Findings
Synthesis and bioassay of substituted thiadiazolesIdentified antibacterial activity against Gram-positive strains.
Evaluation of sulfonamide derivativesDemonstrated antiviral activity against TMV with some compounds showing significant inhibition.
Antioxidant activity assessmentFound enhanced antioxidant properties in modified derivatives compared to standard antioxidants.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22)

InChI Key

ZHSYFJWARRUUQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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